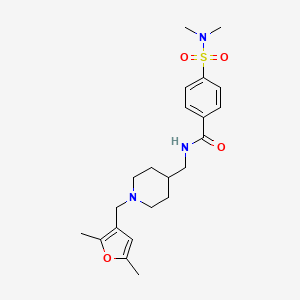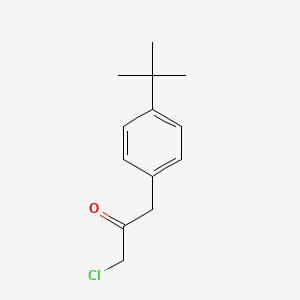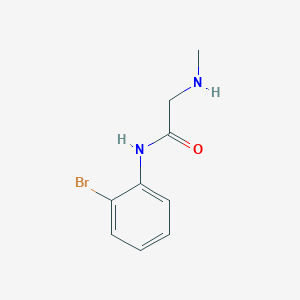
N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene ring, which is a heterocyclic compound with a benzene ring fused to a heterocyclic pyran ring. It also has a carboxamide group (-CONH2), a methoxy group (-OCH3), and a chlorophenyl group (a benzene ring with a chlorine atom attached) .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring, the carboxamide group, the methoxy group, and the chlorophenyl group. The exact arrangement of these groups would depend on the specific synthesis process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors like the presence of the chromene ring, the carboxamide group, the methoxy group, and the chlorophenyl group would all influence its properties .Scientific Research Applications
Synthesis and Cytotoxic Activity
Compounds structurally related to N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, the study by El Gaafary et al. (2021) focused on synthesizing a related compound and assessing its cytotoxicity against human cancer cell lines, demonstrating promising cytotoxic activities. The study also involved DFT studies and molecular docking to understand the compound's interactions at the molecular level, suggesting its potential application in cancer research (El Gaafary et al., 2021).
Material Science and Polymer Chemistry
Research in material science has explored the synthesis of polymers and copolymers incorporating chromene derivatives, which shows the versatility of compounds similar to N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide in the design of new materials. For instance, the work by Bou et al. (1993) on optically active polyamides derived from L-tartaric acid demonstrates the potential of chromene derivatives in creating polymers with specific optical properties (Bou et al., 1993).
Antioxidant and Antibacterial Agents
Chromene derivatives have been synthesized and evaluated for their antioxidant and antibacterial properties. Subbareddy and Sumathi (2017) reported the synthesis of 4H-chromene-3-carboxamide derivatives that showed good antioxidant activity and were active against bacterial strains, highlighting the potential of chromene derivatives in developing new antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).
Alzheimer's Disease Research
Compounds similar to N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide have been synthesized and evaluated for their potential in Alzheimer's disease research. Saeedi et al. (2017) synthesized novel chromenones linked to a 1,2,3-triazole ring system and evaluated them for anti-ChE activity, demonstrating some compounds' potential in targeting Alzheimer's disease (Saeedi et al., 2017).
Photodynamics and Molecular Studies
The study of photochromic compounds and their applications is another area where derivatives of chromene, including those structurally related to N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide, have been explored. Fang et al. (2015) designed and synthesized a photochromic dye and investigated its photodynamics in an ormosil matrix coating, shedding light on the potential applications of chromene derivatives in developing photoresponsive materials (Fang et al., 2015).
Mechanism of Action
properties
IUPAC Name |
N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-21-15-5-6-16-11(8-15)7-12(10-22-16)17(20)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLAXVSKBZDEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCC(=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-6-methoxy-2H-chromene-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Fluorophenyl)methyl]-6-methoxy-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2892086.png)



![2-Chloro-1-[2-(4-hydroxy-4-methyloxan-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2892094.png)

![1,7-dimethyl-3-(naphthalen-1-ylmethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2892100.png)
![3-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2892101.png)
![N-(3-chlorophenyl)-1-(2,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2892102.png)
![N'-[1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide](/img/structure/B2892103.png)
![4-Methoxy-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892104.png)
![1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-ethoxyethanone](/img/structure/B2892105.png)
![4-[3-(Dimethylamino)prop-2-enoyl]benzonitrile](/img/structure/B2892106.png)
![3-(2-(4-bromophenyl)-2-oxoethyl)-1,2-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2892108.png)